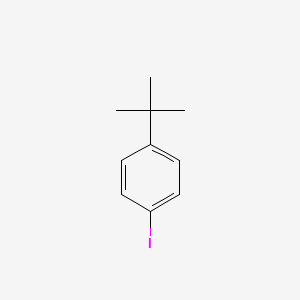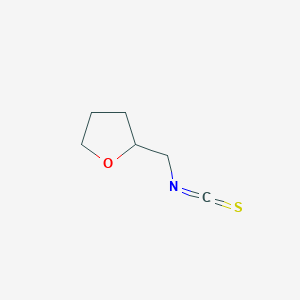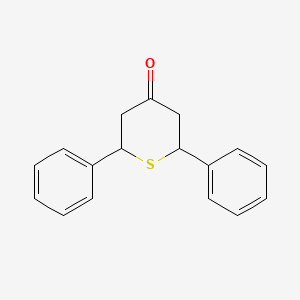![molecular formula C11H16O2Si B1267101 [4-(Trimethylsilyl)phenyl]acetic acid CAS No. 5112-65-2](/img/structure/B1267101.png)
[4-(Trimethylsilyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Trimethylsilyl)phenyl]acetic acid: is an organic compound with the molecular formula C11H16O2Si It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trimethylsilyl)phenyl]acetic acid typically involves the reaction of 4-bromophenylacetic acid with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the trimethylsilyl group. The reaction conditions generally include anhydrous solvents like tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Trimethylsilyl)phenyl]acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Reagents such as halides or alkoxides are commonly used.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous tetrahydrofuran.
Esterification: Sulfuric acid as a catalyst in refluxing alcohol.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenylacetic acids.
Esterification: Esters of this compound.
Scientific Research Applications
Chemistry: [4-(Trimethylsilyl)phenyl]acetic acid is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of trimethylsilyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in drug development. It has been explored as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory and antitumor properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which [4-(Trimethylsilyl)phenyl]acetic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. The phenylacetic acid moiety can interact with biological targets, modulating enzyme activity and cellular pathways.
Comparison with Similar Compounds
[4-(Trimethylsilyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
[4-(Trimethylsilyl)phenyl]amine: Contains an amine group instead of a carboxylic acid.
[4-(Trimethylsilyl)phenyl]acetaldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness: [4-(Trimethylsilyl)phenyl]acetic acid is unique due to the presence of both the trimethylsilyl group and the carboxylic acid moiety. This combination allows for a wide range of chemical transformations and applications. The trimethylsilyl group provides steric protection and enhances the compound’s stability, while the carboxylic acid group offers reactivity towards various nucleophiles and electrophiles.
Properties
IUPAC Name |
2-(4-trimethylsilylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)10-6-4-9(5-7-10)8-11(12)13/h4-7H,8H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHNKKQFXDWXNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299605 |
Source


|
| Record name | [4-(trimethylsilyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5112-65-2 |
Source


|
| Record name | NSC131588 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4-(trimethylsilyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)
![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)
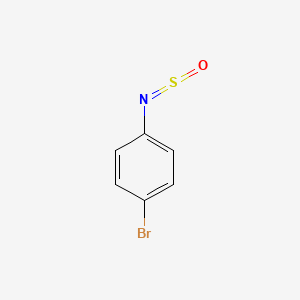
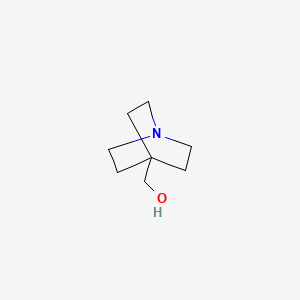
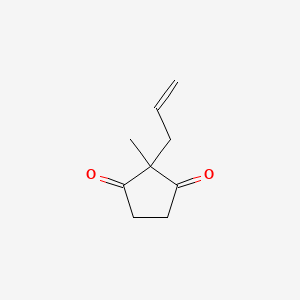
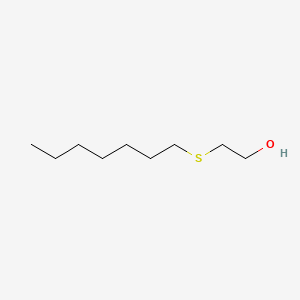
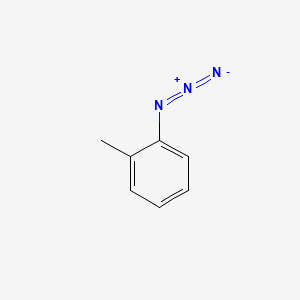
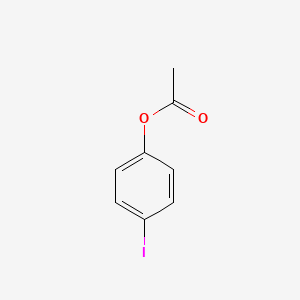
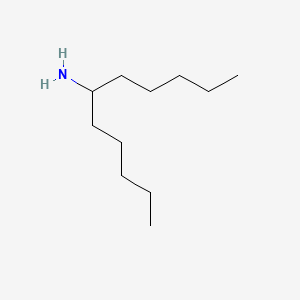
![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)
